![molecular formula C11H24O3Si B13901287 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester is a chemical compound with the molecular formula C13H28O3Si and a molecular weight of 260.45 g/mol . It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is commonly used as a protecting group in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- Reactant: Hydroxyl-containing compound
- Reagent: TBDMS-Cl
- Base: Imidazole or triethylamine
- Solvent: DCM
- Temperature: Room temperature
-
Esterification
- Reactant: Protected hydroxyl compound
- Reagent: Ethanol
- Catalyst: Acid catalyst (e.g., sulfuric acid)
- Solvent: DCM
- Temperature: Reflux
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the TBDMS group.
科学的研究の応用
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for hydroxyl functionalities, it is widely used in multi-step organic synthesis to prevent unwanted reactions.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of silicon-based materials and polymers.
Biological Studies: The compound is used in the modification of biomolecules for studying biological pathways and interactions.
作用機序
The mechanism of action of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in further reactions . This protection is crucial in multi-step synthesis, where selective reactions are required .
類似化合物との比較
Similar Compounds
3-[(Trimethylsilyl)oxy]propanoic acid ethyl ester: Similar in structure but with a trimethylsilyl (TMS) group instead of a TBDMS group.
3-[(Triisopropylsilyl)oxy]propanoic acid ethyl ester: Contains a triisopropylsilyl (TIPS) group, offering different steric and electronic properties.
Uniqueness
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester is unique due to the presence of the TBDMS group, which provides greater steric hindrance and stability compared to TMS and TIPS groups . This makes it particularly useful in protecting hydroxyl groups in complex synthetic routes .
特性
分子式 |
C11H24O3Si |
|---|---|
分子量 |
232.39 g/mol |
IUPAC名 |
ethyl 3-[tert-butyl(dimethyl)silyl]oxypropanoate |
InChI |
InChI=1S/C11H24O3Si/c1-7-13-10(12)8-9-14-15(5,6)11(2,3)4/h7-9H2,1-6H3 |
InChIキー |
HUHDUGGGDFOVQX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


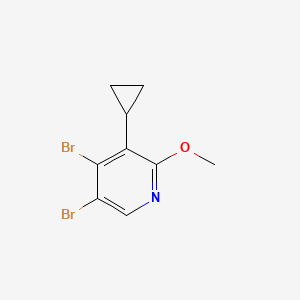

![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)
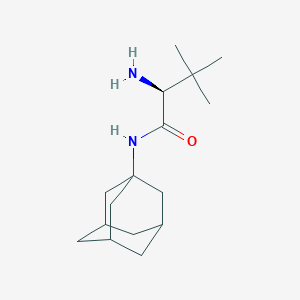
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
![1,7-Dioxaspiro[3.5]nonan-3-OL](/img/structure/B13901255.png)
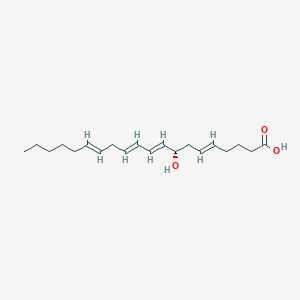
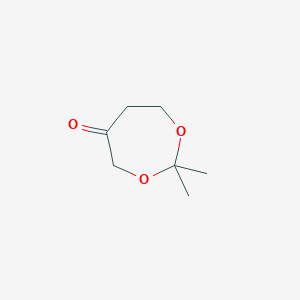
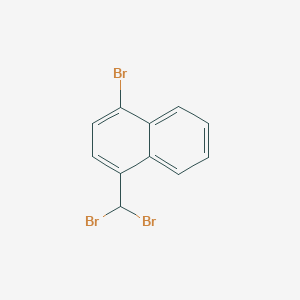
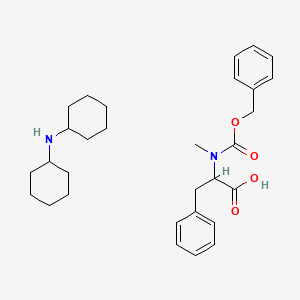

![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)
